molecular formula C5H4N2O2 B130354 Pyridazine-4-carboxylic Acid CAS No. 50681-25-9

Pyridazine-4-carboxylic Acid

Cat. No. B130354
CAS RN: 50681-25-9
M. Wt: 124.1 g/mol
InChI Key: JUSIWJONLKBPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04576815

Procedure details

The isodecyl ester of 4-carboxypyridazine was prepared using the general method of Example 17 from isodecanol and 4,5-dicarboxypyridazine. The product has a boiling range of 150°-160° C. at 0.4 mm of mercury pressure. The product was evaluated as an extractant for copper by the procedure of Example 1, and the results are listed in Table 1. The results show that this compound has inferior solubility to the corresponding isooctadecyl ester of Example 17.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
isooctadecyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)CCCCCCC(C)C.[C:12]([C:15]1[C:20](C(O)=O)=[CH:19][N:18]=[N:17][CH:16]=1)([OH:14])=[O:13]>[Cu]>[C:12]([C:15]1[CH:20]=[CH:19][N:18]=[N:17][CH:16]=1)([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=CN=NC=C1C(=O)O
Step Three
Name
isooctadecyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=O)(O)C1=CN=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.